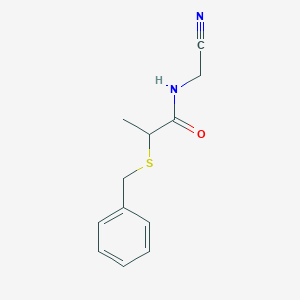
2-(benzylsulfanyl)-N-(cyanomethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of different organic molecules. In
作用机制
The mechanism of action of 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide is not well-understood. However, studies have shown that this compound can interact with different biological targets such as enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, which can result in various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide can exhibit different biochemical and physiological effects depending on the target and concentration. In vitro studies have shown that this compound can inhibit the activity of different enzymes such as acetylcholinesterase and carbonic anhydrase. In addition, 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide has been shown to exhibit antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the main advantages of using 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide in lab experiments is its versatility. This compound can be used as an intermediate in the synthesis of different organic molecules, which makes it a valuable tool for organic chemists. In addition, 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide is relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations associated with the use of 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide in lab experiments. One of the main limitations is its toxicity. This compound can be toxic if ingested or inhaled, which requires researchers to take appropriate safety measures when handling it. In addition, the lack of understanding of its mechanism of action can make it challenging to interpret the results of experiments.
未来方向
There are several future directions that researchers can explore with regards to 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide. One of the main directions is to study its potential applications in medicinal chemistry. This compound can be used as a starting material for the synthesis of novel drugs with potential therapeutic properties. In addition, researchers can explore the mechanism of action of 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide to gain a better understanding of its biological activity. Finally, researchers can explore the synthesis of different derivatives of 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide to study their properties and potential applications.
合成方法
The synthesis of 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide is a multi-step process that involves the reaction of different chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of N-(Benzylsulfanyl)propanamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction produces 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide as the main product.
科学研究应用
2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide has potential applications in various fields such as organic chemistry, medicinal chemistry, and material science. This compound can be used as an intermediate in the synthesis of different organic molecules such as pharmaceuticals, agrochemicals, and polymers. In medicinal chemistry, 2-(Benzylsulfanyl)-N-(cyanomethyl)propanamide can be used as a starting material for the synthesis of novel drugs with potential therapeutic properties.
属性
IUPAC Name |
2-benzylsulfanyl-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-10(12(15)14-8-7-13)16-9-11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVPPDUESAPDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#N)SCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


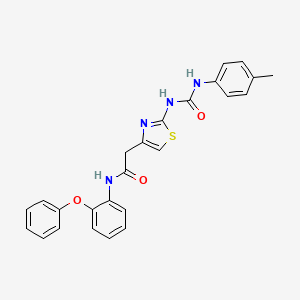
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)
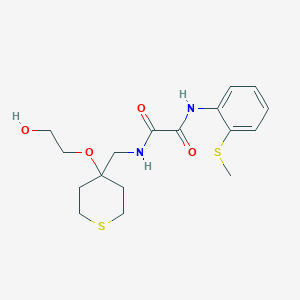
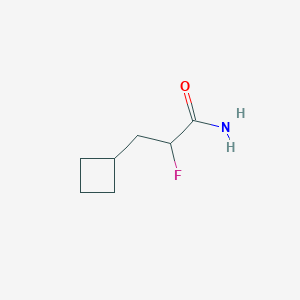

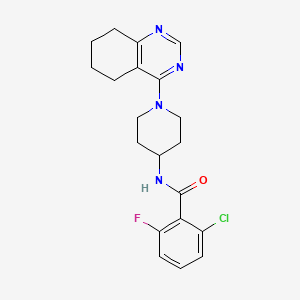
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)

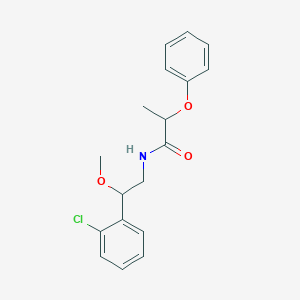
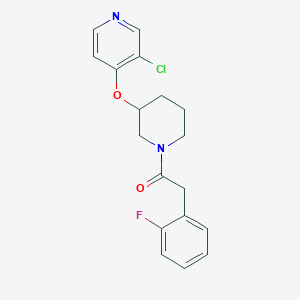
![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)